molecular formula C8H9Cl2NO B1627205 N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine CAS No. 904813-22-5

N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine

Cat. No.: B1627205
CAS No.: 904813-22-5
M. Wt: 206.07 g/mol
InChI Key: CYCFRBYGPJCYLT-UHFFFAOYSA-N
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Description

N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine is a chemical compound with the molecular formula C8H9Cl2NO It is characterized by the presence of a hydroxylamine group attached to a 2,4-dichlorophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine typically involves the reaction of 2,4-dichlorophenyl ethyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl isocyanate
  • 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
  • 1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanol

Uniqueness

N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCFRBYGPJCYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587649
Record name 1-(2,4-Dichlorophenyl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-22-5
Record name 1-(2,4-Dichlorophenyl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Reactant of Route 2
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Reactant of Route 3
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Reactant of Route 4
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Reactant of Route 5
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Reactant of Route 6
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine

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